NIR 4d; min. 98%

Overview

Description

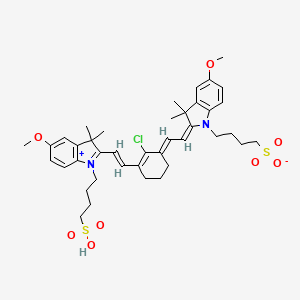

It is a dark green powder with a molecular formula of C40H51ClN2O8S2 and a molecular weight of 787.4 .

Molecular Structure Analysis

The molecular structure of NIR 4d involves complex molecular fragments . Theoretical NIR spectra unveil a staggering number of overlapping vibrational bands that create complex spectral patterns . This complexity requires advanced tools, known as chemometric methods, for accurate analysis .

Scientific Research Applications

NIR 4d; min. 98% 4d has a wide range of applications in the field of scientific research. It is used to analyze the composition of biological samples such as cells, tissues, and fluids. It can also be used to study the metabolic activity of cells, to identify and quantify proteins, to detect biomarkers, and to evaluate the efficacy of drugs. In addition, NIR 4d; min. 98% 4d is used to study the structure and function of enzymes, to analyze the stability of pharmaceuticals, and to identify unknown compounds in complex samples.

Mechanism of Action

Target of Action

NIR 4d, also known as MFCD31010417, is a compound that primarily targets G-quadruplexes (G4) structures . G4 structures are critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d is the first small-molecule fluorescent probe with NIR-II emission tailored for in vivo G4 detection .

Mode of Action

NIR 4d interacts with its targets, the G4 structures, by forming stable hydrogen bonds and strong π–π interactions . This interaction effectively inhibits twisted intramolecular charge transfer (TICT), thereby selectively illuminating G4 structures . The nuclear targeting function triggered by NIR enhances the cellular internalization and nuclear entry efficiency .

Biochemical Pathways

The biochemical pathways affected by NIR 4d involve the accurate in vivo imaging of G-quadruplexes (G4), which is critical for understanding the emergence and progression of G4-associated diseases like cancer . NIR 4d offers up to 47-fold fluorescence enhancement and a tissue imaging depth of 5 mm for in vivo G4 detection .

Result of Action

The molecular and cellular effects of NIR 4d’s action involve the illumination of G4 structures. Due to its NIR-II emission, large Stokes shift, and high selectivity, NIR 4d provides a significant fluorescence enhancement for in vivo G4 detection . Utilizing NIR 4d, researchers have achieved high-contrast visualization of tumor metastasis through lymph nodes and precise tumor resection .

Action Environment

The action environment of NIR 4d involves the use of near-infrared (NIR) light. NIR light has been adapted for optical fluorescence imaging because it is relatively safe and simple without hazardous ionizing radiation and has relatively deeper tissue penetration into living organisms than visible fluorescence light . The transition to second near-infrared (NIR-II) fluorescent imaging has been of significant interest, as it offers reduced autofluorescence and deeper tissue penetration, thereby facilitating more accurate in vivo imaging .

Advantages and Limitations for Lab Experiments

NIR 4d; min. 98% 4d has several advantages for laboratory experiments. It is a non-destructive and non-invasive technique that does not require sample preparation prior to analysis. It is also a fast and cost-effective method that can analyze a large number of samples in a short amount of time. However, NIR 4d; min. 98% 4d is limited by its sensitivity, which is typically in the range of 0.1-1.0%. This means that NIR 4d; min. 98% 4d may not be suitable for analyzing samples with low concentrations of molecules.

Future Directions

NIR 4d; min. 98% 4d has the potential to be used in a variety of applications, such as drug discovery, medical diagnostics, and food safety. In the future, NIR 4d; min. 98% 4d could be used to analyze complex samples, such as cells, tissues, and fluids, to identify and quantify proteins, to detect biomarkers, and to evaluate the efficacy of drugs. In addition, NIR 4d; min. 98% 4d could be used to study the structure and function of enzymes, to analyze the stability of pharmaceuticals, and to identify unknown compounds in complex samples. Furthermore, NIR 4d; min. 98% 4d could be used to develop new analytical techniques, such as high-sensitivity NIR 4d; min. 98% 4d, which would allow for the detection of molecules at concentrations as low as 0.01%. Finally, NIR 4d; min. 98% 4d could be used to develop new applications, such as the detection of food contaminants and the analysis of environmental samples.

Synthesis Methods

NIR 4d; min. 98% 4d is a non-destructive and non-invasive analytical technique that does not require sample preparation prior to analysis. The method is based on the principle of spectroscopy, which is the study of the interaction of light with matter. NIR 4d; min. 98% 4d is performed using a spectrometer, which is an instrument that measures the intensity of light at different wavelengths. The spectrometer is used to measure the absorption of light by a sample at different wavelengths, which is then used to determine the concentrations of various molecules in the sample.

Safety and Hazards

properties

IUPAC Name |

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H51ClN2O8S2/c1-39(2)32-26-30(50-5)16-18-34(32)42(22-7-9-24-52(44,45)46)36(39)20-14-28-12-11-13-29(38(28)41)15-21-37-40(3,4)33-27-31(51-6)17-19-35(33)43(37)23-8-10-25-53(47,48)49/h14-21,26-27H,7-13,22-25H2,1-6H3,(H-,44,45,46,47,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVASHPKEQOKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)OC)(C)C)/CCC3)Cl)CCCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51ClN2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162411-22-5 | |

| Record name | 3H-Indolium, 2-[2-[2-chloro-3-[2-[1,3-dihydro-5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162411-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.